N-[(5Z)-5-[(2,4-DICHLOROPHENYL)METHYLIDENE]-4-OXO-2-SULFANYLIDENE-THIAZOLIDIN-3-YL]-2-HYDROXY-BENZAMIDE
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Overview
Description
N-[(5Z)-5-[(2,4-DICHLOROPHENYL)METHYLIDENE]-4-OXO-2-SULFANYLIDENE-THIAZOLIDIN-3-YL]-2-HYDROXY-BENZAMIDE is a complex organic compound that features a thiazolidine ring, a benzamide group, and a dichlorophenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5Z)-5-[(2,4-DICHLOROPHENYL)METHYLIDENE]-4-OXO-2-SULFANYLIDENE-THIAZOLIDIN-3-YL]-2-HYDROXY-BENZAMIDE typically involves the condensation of 2,4-dichlorobenzaldehyde with thiazolidine-2,4-dione under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity compounds suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
N-[(5Z)-5-[(2,4-DICHLOROPHENYL)METHYLIDENE]-4-OXO-2-SULFANYLIDENE-THIAZOLIDIN-3-YL]-2-HYDROXY-BENZAMIDE undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Halogen atoms in the dichlorophenyl moiety can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups into the molecule, enhancing its chemical diversity .
Scientific Research Applications
N-[(5Z)-5-[(2,4-DICHLOROPHENYL)METHYLIDENE]-4-OXO-2-SULFANYLIDENE-THIAZOLIDIN-3-YL]-2-HYDROXY-BENZAMIDE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of N-[(5Z)-5-[(2,4-DICHLOROPHENYL)METHYLIDENE]-4-OXO-2-SULFANYLIDENE-THIAZOLIDIN-3-YL]-2-HYDROXY-BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
- N-[(Z)-(2,4-DICHLOROPHENYL)METHYLIDENE]-2-{[2-(4-MORPHOLINYL)-2-OXOETHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-AMINE
- N’-[(E)-(3,4-DICHLOROPHENYL)METHYLIDENE]-2-[(1-ETHYL-1H-BENZIMIDAZOL-2-YL)SULFANYL]ACETOHYDRAZIDE
Uniqueness
N-[(5Z)-5-[(2,4-DICHLOROPHENYL)METHYLIDENE]-4-OXO-2-SULFANYLIDENE-THIAZOLIDIN-3-YL]-2-HYDROXY-BENZAMIDE is unique due to its specific structural features, such as the thiazolidine ring and the benzamide group. These features contribute to its distinct chemical reactivity and potential biological activities, setting it apart from similar compounds .
Properties
IUPAC Name |
N-[(5Z)-5-[(2,4-dichlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-hydroxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10Cl2N2O3S2/c18-10-6-5-9(12(19)8-10)7-14-16(24)21(17(25)26-14)20-15(23)11-3-1-2-4-13(11)22/h1-8,22H,(H,20,23)/b14-7- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYSJQIHURMNOAN-AUWJEWJLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NN2C(=O)C(=CC3=C(C=C(C=C3)Cl)Cl)SC2=S)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)NN2C(=O)/C(=C/C3=C(C=C(C=C3)Cl)Cl)/SC2=S)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10Cl2N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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